molecular formula C7H11BrO2 B129631 2-Bromo-1-(oxan-4-yl)ethan-1-one CAS No. 141095-78-5

2-Bromo-1-(oxan-4-yl)ethan-1-one

Cat. No. B129631
Key on ui cas rn: 141095-78-5
M. Wt: 207.06 g/mol
InChI Key: HYZSWXALTGLKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524705B2

Procedure details

Thionyl chloride (2 mL, 27 mmol) was added to tetrahydro-pyran-4-carboxylic acid (1.1 g, 8.4 mmol) at 10° C. The mixture was warmed to ambient temperature and stirred for 2 h. Excess thionyl chloride was evaporated and the residue co-distilled with toluene to remove the traces of thionyl chloride. The resulting crude acid chloride was dissolved in dry acetonitrile (3 mL) and cooled to 0° C. Trimethylsilyl diazomethane (12.6 mL, 25.3 mmol) was added and the reaction mixture was stirred at ambient temperature for 2 h. It was then cooled to −10° C. and a solution of 15% HBr in acetic acid (2 mL) was added. The mixture was stirred at room temperature for 1 h then quenched with saturated sodium bicarbonate solution and extracted with ether (3×20 mL). The combined ether extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 2-bromo-1-(tetrahydro-pyran-4-yl)-ethanone (620 mg, 35%) as an oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[O:5]1[CH2:10][CH2:9][CH:8]([C:11]([OH:13])=O)[CH2:7][CH2:6]1.[CH3:14][Si](C=[N+]=[N-])(C)C.[BrH:21]>C(O)(=O)C>[Br:21][CH2:14][C:11]([CH:8]1[CH2:7][CH2:6][O:5][CH2:10][CH2:9]1)=[O:13]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.1 g
Type
reactant
Smiles
O1CCC(CC1)C(=O)O
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was evaporated
CUSTOM
Type
CUSTOM
Details
the residue co-distilled with toluene to remove the traces of thionyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude acid chloride was dissolved in dry acetonitrile (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to −10° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×20 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.